molecular formula C17H16Cl3N3O3 B11951761 2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide

2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide

Cat. No.: B11951761
M. Wt: 416.7 g/mol
InChI Key: BCVAXYOOQLGPBY-UHFFFAOYSA-N
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Description

2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide is a complex organic compound with the molecular formula C17H16Cl3N3O3 It is characterized by the presence of nitro, trichloro, and anilino groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trichloro and anilino groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide is unique due to the presence of the 2,4-dimethylanilino group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C17H16Cl3N3O3

Molecular Weight

416.7 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide

InChI

InChI=1S/C17H16Cl3N3O3/c1-10-7-8-13(11(2)9-10)21-16(17(18,19)20)22-15(24)12-5-3-4-6-14(12)23(25)26/h3-9,16,21H,1-2H3,(H,22,24)

InChI Key

BCVAXYOOQLGPBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

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